5-Fluoro-3-methoxy-2-nitrobenzonitrile
Description
Contextualization within Halogenated and Substituted Benzonitrile (B105546) Chemistry
5-Fluoro-3-methoxy-2-nitrobenzonitrile is a member of the halogenated and substituted benzonitrile family. Benzonitriles, aromatic compounds containing a cyano (-C≡N) group, are pivotal in organic synthesis. The nitrile group is a versatile functional group; its strong electron-withdrawing nature significantly influences the electronic density of the aromatic ring. nih.gov It can participate in various chemical transformations and is considered a bioisostere of carbonyl, hydroxyl, and halogen groups in medicinal chemistry, capable of forming hydrogen bonds and engaging in polar interactions. nih.govresearchgate.netnih.gov
The introduction of a halogen, specifically a fluorine atom, further modifies the molecule's properties. Halogenation is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability. researchgate.net Aryl halides are also exceptionally useful building blocks in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions. researchgate.net The presence of multiple substituents, as in this compound, creates a complex electronic environment on the aromatic ring, making it a subject of interest for studying regioselective reactions, such as nucleophilic aromatic substitution. researchgate.net
Historical Trajectories and Evolution of Research in Related Nitrated and Methoxylated Aromatic Systems
The academic exploration of nitrated and methoxylated aromatic systems has a rich history. Aromatic nitration, the introduction of a nitro (-NO₂) group, is one of the most fundamental electrophilic aromatic substitution reactions and has been studied for well over a century. researchgate.netnih.gov Initially developed for the synthesis of explosives, the applications of nitroaromatic compounds have expanded significantly. nih.gov They are now crucial intermediates in the production of pharmaceuticals, agrochemicals, dyes, and polymers. nih.govnih.gov Research has evolved from using classical "mixed acid" (sulfuric and nitric acid) conditions to developing milder, more selective, and environmentally benign nitration methods. researchgate.netrsc.orgmdpi.com
Similarly, methoxylated aromatic compounds, which contain a methoxy (B1213986) (-OCH₃) group, are widespread in nature, forming the basic structure of many natural products, including lignin. The study of these compounds is central to understanding biosynthetic pathways and biodegradation. The methoxy group is an electron-donating group, which influences the reactivity of the aromatic ring in distinct ways compared to the electron-withdrawing nitro and nitrile groups. The co-occurrence of these opposing groups in one molecule, as seen in this compound, presents a compelling case for detailed chemical investigation.
Rationale for Dedicated Academic Inquiry into this compound
The specific substitution pattern of this compound provides a strong rationale for its dedicated study. This molecule is not just a chemical curiosity but a potential key building block for synthesizing high-value, complex molecules. The strategic placement of electron-withdrawing (nitro, nitrile, fluoro) and electron-donating (methoxy) groups activates the aromatic ring for various transformations and allows for precise control over reaction selectivity.
For instance, compounds with similar functionalities, such as 2-fluoro-5-nitrobenzonitrile, are used as scaffolds in the synthesis of anti-tumor agents and kinase inhibitors. ossila.com The nitro group can be readily reduced to an amine, a crucial functional group for building pharmaceutical scaffolds like benzimidazoles. nih.gov The fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups. snmjournals.org Therefore, a detailed investigation into the reactivity and synthetic utility of this compound is justified by its potential to unlock new synthetic routes to novel bioactive compounds.
Scope and Objectives of Advanced Chemical Research on this compound
Advanced chemical research on this compound encompasses several key objectives aimed at fully elucidating its chemical character and unlocking its synthetic potential. The primary goals are to develop efficient and scalable synthetic pathways to the molecule itself, thoroughly characterize its physical and spectroscopic properties, and systematically explore its reactivity.
A central part of the research involves using the compound as a versatile intermediate. Investigations would focus on leveraging its distinct functional groups for subsequent chemical modifications. For example, the selective reduction of the nitro group to an amine would open pathways to a wide array of heterocyclic compounds. Another key area is the exploration of nucleophilic substitution of the fluorine atom to introduce diverse substituents. Ultimately, the overarching goal is to apply the knowledge gained to the rational design and synthesis of new molecules with potential applications in fields such as medicine and materials science.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₅FN₂O₃ nih.gov |
| Molecular Weight | 196.14 g/mol nih.gov |
| IUPAC Name | This compound nih.gov |
| CAS Number | 1423030-97-9 |
| Canonical SMILES | COC1=CC(F)=CC(=C1N(=O)=O)C#N nih.gov |
| InChI Key | YLFDQEHWLGFXTP-UHFFFAOYSA-N nih.gov |
| Computed XLogP3 | 1.8 nih.gov |
| Hydrogen Bond Donor Count | 0 nih.gov |
| Hydrogen Bond Acceptor Count | 5 nih.gov |
| Rotatable Bond Count | 2 nih.gov |
(Data sourced from PubChem CID 154791986) nih.gov
Table 2: Outline of Research Objectives for this compound
| Research Area | Specific Objectives |
| Synthesis | Development of high-yield, regioselective synthetic routes. |
| Optimization of reaction conditions for scalability. | |
| Characterization | Full spectroscopic analysis (NMR, IR, Mass Spectrometry). |
| X-ray crystallography to determine solid-state structure. | |
| Reactivity Studies | Selective reduction of the nitro group. |
| Nucleophilic aromatic substitution at the fluorine position. | |
| Hydrolysis or transformation of the nitrile group. | |
| Application as Intermediate | Synthesis of heterocyclic compounds (e.g., benzimidazoles, indazoles). |
| Use as a building block in the synthesis of potential kinase inhibitors. | |
| Exploration as a precursor for novel dyes or functional materials. |
Structure
3D Structure
Properties
Molecular Formula |
C8H5FN2O3 |
|---|---|
Molecular Weight |
196.13 g/mol |
IUPAC Name |
5-fluoro-3-methoxy-2-nitrobenzonitrile |
InChI |
InChI=1S/C8H5FN2O3/c1-14-7-3-6(9)2-5(4-10)8(7)11(12)13/h2-3H,1H3 |
InChI Key |
GPAQQSIARCNYTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1[N+](=O)[O-])C#N)F |
Origin of Product |
United States |
Methodologies for the Chemical Synthesis of 5 Fluoro 3 Methoxy 2 Nitrobenzonitrile
Retrosynthetic Dissection and Strategic Planning for 5-Fluoro-3-methoxy-2-nitrobenzonitrile
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic pathways and highlight potential challenges.
The structure of this compound features four different substituents on the aromatic ring: a fluorine atom, a methoxy (B1213986) group, a nitro group, and a nitrile (cyano) group. The relationships between these groups (ortho, meta, para) are critical. A logical retrosynthetic approach would involve disconnecting the functional groups in reverse order of their likely introduction.
Key disconnections can be made at the carbon-nitrogen bond of the nitro group, the carbon-oxygen bond of the methoxy group, or the carbon-carbon bond of the nitrile group.
Potential Precursor Molecules identified through retrosynthesis include:
3-Fluoro-5-methoxybenzonitrile (B1366502): This precursor would require a regioselective nitration at the C2 position. The challenge lies in directing the nitration to the position between the two existing substituents.
3,5-Difluorobenzonitrile: This starting material could undergo a nucleophilic aromatic substitution (SNAr) to introduce the methoxy group, followed by nitration.
5-Fluoro-3-hydroxy-2-nitrobenzonitrile: This intermediate would require methylation of the hydroxyl group to yield the final product.
3-Fluoro-5-aminobenzonitrile: This precursor could undergo a Sandmeyer reaction to introduce the nitrile group, followed by other functional group interconversions.
The choice of precursor is often dictated by the commercial availability of starting materials and the efficiency of the subsequent synthetic steps.
The primary challenge in synthesizing this compound is controlling the regiochemistry of the substitution reactions.
Nitration: The introduction of the nitro group at the C2 position is challenging. Both the fluorine and methoxy groups are ortho-, para-directors. Nitrating 3-fluoro-5-methoxybenzonitrile would likely lead to a mixture of isomers, with substitution occurring at positions ortho and para to both activating groups. Directing the nitro group specifically to the sterically hindered C2 position requires carefully controlled conditions.
Introduction of the Methoxy Group: If the synthesis starts from a precursor containing a fluorine or other halogen at the C3 position, introducing the methoxy group via Nucleophilic Aromatic Substitution (SNAr) is a viable strategy. The reaction is facilitated by the presence of electron-withdrawing groups (like the nitro and cyano groups) ortho and para to the leaving group, which stabilize the negatively charged Meisenheimer complex intermediate. masterorganicchemistry.comwikipedia.org
Order of Reactions: The sequence in which the functional groups are introduced is crucial. For instance, performing nitration before introducing the methoxy group might yield a different regioisomer than if the order were reversed. The activating and deactivating properties of the substituents must be considered at each step to predict the outcome.
Conventional Synthetic Routes and Mechanistic Considerations
Conventional routes typically involve a multi-step sequence starting from simpler, more readily available aromatic compounds.
A plausible synthetic route could start from a disubstituted benzene (B151609) derivative, sequentially introducing the remaining functional groups while controlling the position of each new substituent.
The nitration of an aromatic ring is a classic electrophilic aromatic substitution reaction. The active electrophile is the nitronium ion (NO₂⁺), which is typically generated from nitric acid using a strong co-acid like sulfuric acid. frontiersin.orgnih.gov The position of nitration is governed by the electronic effects of the substituents already present on the ring.
For a precursor like 3-fluoro-5-methoxybenzonitrile, both the fluoro and methoxy groups direct incoming electrophiles to the ortho and para positions. The challenge is to achieve nitration at the C2 position, which is ortho to both groups. Standard nitrating conditions (HNO₃/H₂SO₄) might not provide high selectivity.
Alternative nitration systems can offer improved regioselectivity. researchgate.net For example, using acyl nitrates in the presence of zeolite catalysts has been shown to improve the para-selectivity in the nitration of some deactivated benzenes. cardiff.ac.uk For halogenated benzenes, specific conditions can favor ortho-nitration. researchgate.netresearchgate.net The choice of solvent and temperature can also significantly influence the isomeric product distribution.
Table 1: Regioselective Nitration Conditions for Aromatic Compounds
| Substrate Type | Nitrating Agent/Catalyst | Predominant Isomer | Reference |
|---|---|---|---|
| Deactivated Mono-substituted Benzenes | Nitric acid/acid anhydride/zeolite | Para | cardiff.ac.uk |
| Halogenated Benzenoids | Mixed acid (HNO₃/H₂SO₄) | Ortho to halo group | researchgate.net |
| Halogenated Benzenes | N₂O₅ / PEG-based dicationic ionic liquid | Ortho | researchgate.net |
Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles, such as methoxide (B1231860), onto an aromatic ring. wikipedia.org This reaction is fundamentally different from electrophilic substitution. It proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov
The SNAr reaction is favored under the following conditions:
The aromatic ring must be electron-deficient. This is achieved by the presence of strong electron-withdrawing groups (EWGs) such as -NO₂, -CN, or -C(O)R. masterorganicchemistry.com
There must be a good leaving group, typically a halide (-F, -Cl, -Br, -I), attached to the ring.
The electron-withdrawing groups must be positioned ortho and/or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.comwikipedia.org
In a potential synthesis of this compound, one could envision a precursor like 3,5-difluoro-2-nitrobenzonitrile. In this molecule, the fluorine at C3 is ortho to the nitro group and para to the nitrile group. This arrangement strongly activates the C3 position for nucleophilic attack by a methoxide source (e.g., sodium methoxide). The methoxide would displace the fluoride (B91410) ion to form the desired methoxy-substituted product. Recent studies have also explored novel methods for the nucleophilic amination of methoxy arenes, demonstrating the versatility of substitution reactions on activated aromatic systems. ntu.edu.sg
Table 2: Factors Influencing SNAr Reactions
| Factor | Favorable Condition | Rationale | Reference |
|---|---|---|---|
| Ring Substituents | Strong electron-withdrawing groups (e.g., -NO₂, -CN) | Stabilizes the negative charge of the Meisenheimer complex. | masterorganicchemistry.comwikipedia.org |
| Position of EWGs | Ortho or Para to the leaving group | Allows for resonance delocalization of the negative charge onto the EWG. | masterorganicchemistry.com |
| Leaving Group | Halides (F > Cl > Br > I) | The rate-determining step is typically the nucleophilic attack, not C-X bond cleavage. The high electronegativity of fluorine enhances the ring's electrophilicity. | masterorganicchemistry.com |
Multi-Step Synthesis from Readily Available Aromatic Precursors
Fluorination Techniques on Aromatic Rings
The introduction of a fluorine atom onto an aromatic ring is a fundamental transformation in medicinal and materials chemistry due to the unique properties fluorine imparts on molecules. mdpi.comcas.cn Several methods exist for aromatic fluorination, broadly categorized into electrophilic, nucleophilic, and other specialized techniques.
Electrophilic Fluorination: This approach involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). rsc.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used. mdpi.comrsc.org These reactions can be performed under catalyst-free conditions or be promoted by transition metal catalysts. mdpi.comrsc.org For a precursor to this compound, an electrophilic fluorination might be employed early in the synthesis on an activated ring system. However, the presence of deactivating groups like nitro or cyano groups would make a late-stage electrophilic fluorination challenging.
Nucleophilic Aromatic Substitution (SNAr): This method is particularly effective for aromatic rings that are "activated" by electron-withdrawing groups (such as a nitro group) positioned ortho or para to a suitable leaving group (e.g., Cl, Br, NO2). acs.org The reaction proceeds via the formation of a stabilized Meisenheimer complex. acs.org In a synthesis of the target molecule, if a precursor with a nitro group and a leaving group at the desired positions is available, nucleophilic fluorination using a fluoride salt (e.g., KF, CsF) would be a viable strategy.
Other Methods: The classic Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, is a well-established method for introducing a single fluorine atom. cas.cn Additionally, methods using reagents like tetrafluoroborate salts (NF4BF4) for electrophilic substitution have also been developed. google.comdtic.mil
Below is a table summarizing common aromatic fluorination techniques.
Table 1: Common Aromatic Fluorination Techniques| Technique | Fluorine Source | Typical Substrate | Key Features |
|---|---|---|---|
| Electrophilic Fluorination | Selectfluor®, NFSI | Electron-rich arenes | Useful for activated rings; regioselectivity can be an issue. mdpi.comrsc.org |
| Nucleophilic Aromatic Substitution (SNAr) | KF, CsF | Electron-poor arenes with a good leaving group | Requires strong activation by electron-withdrawing groups. acs.org |
| Balz-Schiemann Reaction | ArN₂⁺BF₄⁻ | Aryl amines (via diazonium salts) | A classic, reliable method, though it involves potentially unstable intermediates. cas.cn |
Cyanation Reactions for Benzonitrile (B105546) Formation
The introduction of a nitrile (-CN) group to form a benzonitrile is a versatile transformation in organic synthesis, as the nitrile can be further converted into amines, carboxylic acids, or amides. taylorandfrancis.com
Transition-Metal-Catalyzed Cyanation: This is the most modern and widely used approach. Palladium-catalyzed cyanation of aryl halides or triflates is a practical and efficient method. acs.org A variety of cyanide sources can be used, including toxic reagents like KCN and NaCN, as well as less toxic alternatives like zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]). acs.orgorganic-chemistry.orggoogle.com The use of potassium ferrocyanide is particularly advantageous on an industrial scale as it is inexpensive and has low toxicity. acs.org This method offers broad functional group tolerance and can be applied late in the synthesis of this compound from a corresponding aryl bromide or chloride precursor.
Classical Methods:
Rosenmund-von Braun Reaction: This reaction involves the treatment of an aryl halide with a stoichiometric amount of copper(I) cyanide at elevated temperatures. taylorandfrancis.comgoogle.com
Sandmeyer Reaction: This method converts an aryl diazonium salt, generated from an aniline, into the corresponding benzonitrile using copper(I) cyanide. taylorandfrancis.comnih.gov This would be a suitable method if an amino group is present on the aromatic precursor.
Direct C-H Cyanation: Emerging methods focus on the direct conversion of an aromatic C-H bond to a C-CN bond, often using photoredox catalysis. nih.gov These methods avoid the need for pre-functionalized starting materials like aryl halides. nih.gov
A summary of key cyanation reactions is provided below.
Table 2: Key Cyanation Reactions for Benzonitrile Formation| Reaction | Cyanide Source | Substrate | Catalyst/Reagent |
|---|---|---|---|
| Palladium-Catalyzed Cyanation | K₄[Fe(CN)₆], Zn(CN)₂, NaCN | Aryl halides/triflates | Palladium complex (e.g., Pd(OAc)₂) with a ligand. acs.orgorganic-chemistry.org |
| Rosenmund-von Braun | CuCN | Aryl halides | High temperatures are often required. google.com |
| Sandmeyer Reaction | CuCN | Aryl diazonium salts | Generated in situ from anilines. taylorandfrancis.com |
| Photoredox C-H Cyanation | Trimethylsilyl cyanide (TMSCN) | Unfunctionalized arenes | Acridinium photoredox catalyst. nih.gov |
Optimization of Reaction Parameters for Yield and Selectivity
To achieve a practical and efficient synthesis of this compound, careful optimization of reaction parameters is essential. This involves systematically studying the effects of temperature, pressure, solvents, and catalysts to maximize product yield and minimize the formation of impurities. rsc.org
Impact of Temperature and Pressure on Reaction Kinetics
Temperature and pressure are critical parameters that directly influence the rate and outcome of chemical reactions.
Temperature: In general, increasing the reaction temperature increases the reaction rate by providing molecules with sufficient kinetic energy to overcome the activation energy barrier. For electrophilic aromatic substitution reactions, such as the nitration step in the synthesis of the target molecule, temperature control is crucial for selectivity. For instance, in the nitration of anisole, a related compound, higher temperatures can lead to over-nitration or side reactions. stackexchange.comresearchgate.net Conversely, some reactions, like the formation of diazonium salts for Sandmeyer or Balz-Schiemann reactions, require low temperatures (typically 0–5 °C) to prevent the decomposition of the unstable intermediate.
Pressure: While many organic reactions are conducted at atmospheric pressure, certain reactions can benefit from elevated pressure. For reactions involving gaseous reagents, increasing the pressure increases the concentration of the gas in the liquid phase, thereby accelerating the reaction rate. For example, some nitration processes can be performed under pressure to manage volatile reagents or improve safety. researchgate.net In contrast, applying a vacuum can be used to remove volatile byproducts, such as water, to drive an equilibrium-limited reaction (like esterification) to completion. rsc.org
The conceptual impact of temperature on a typical aromatic substitution reaction is illustrated in the table below.
Table 3: Conceptual Impact of Temperature on a Nitration Reaction| Temperature (°C) | Relative Rate | Selectivity for Mononitration | Observations |
|---|---|---|---|
| 0 | 1x | High | Slower reaction, but cleaner product profile. |
| 25 (Room Temp) | 5x | Moderate | Faster rate, potential for minor byproducts. |
| 50 | 20x | Low | Significant increase in dinitration and oxidation byproducts. |
Role of Solvent Systems and Solvent Effects
The choice of solvent can profoundly affect reaction rates, selectivity, and even the reaction mechanism itself. Solvents can stabilize reactants, intermediates, and transition states to different extents.
In nucleophilic aromatic substitution (SNAr) , the reaction rate is highly sensitive to the solvent. acs.org These reactions proceed much faster in polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) than in protic solvents (e.g., water, ethanol). acs.org This is because protic solvents can form strong hydrogen bonds with the nucleophile (like F⁻), creating a solvent shell that lowers its energy and nucleophilicity. acs.orgyoutube.com Polar aprotic solvents, however, solvate the accompanying cation more effectively than the anion, leaving the nucleophile "bare" and more reactive. acs.org
In electrophilic aromatic substitution , the role of the solvent is to solvate the cationic intermediate (arenium ion). quora.com Non-polar solvents can slow down reactions where a significant charge is developed in the transition state. quora.com For nitration reactions, highly acidic and polar media like sulfuric acid are often used not just as catalysts but also as the solvent to generate the highly reactive nitronium ion (NO₂⁺). msu.edu
The table below summarizes the properties of different solvent classes and their effects on aromatic substitution reactions.
Table 4: Solvent Effects in Aromatic Substitution Reactions| Solvent Class | Examples | Key Properties | Effect on SNAr | Effect on Electrophilic Substitution |
|---|---|---|---|---|
| Polar Protic | Water, Ethanol, Acetic Acid | High dielectric constant, hydrogen bond donor | Slows reaction by solvating the nucleophile. acs.org | Can participate in the reaction or solvate intermediates. quora.com |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High dielectric constant, no H-bond donor | Accelerates reaction by poorly solvating the nucleophile. acs.org | Generally good solvents for dissolving reagents and stabilizing charged intermediates. |
| Non-Polar | Hexane, Toluene, Carbon Disulfide | Low dielectric constant | Generally poor, as ionic reagents have low solubility. | Often used for reactions with non-polar reagents (e.g., halogenation). msu.edu |
Catalytic Methodologies and Catalyst Screening
Catalysis is a cornerstone of modern organic synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. For the synthesis of this compound, catalysts would be crucial, particularly for the cyanation step.
Palladium Catalysis: As mentioned, palladium catalysts are highly effective for C-CN bond formation. acs.org A typical catalytic system consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a ligand. The ligand (e.g., a phosphine (B1218219) like P(tBu)₃ or a carbene) plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle (oxidative addition, transmetalation, reductive elimination). Catalyst screening involves testing various combinations of palladium sources and ligands to identify the optimal system for a specific substrate, maximizing yield and minimizing catalyst loading.
Nickel and Copper Catalysis: Nickel-based catalysts have also emerged as a cost-effective alternative to palladium for cyanation reactions, particularly for less reactive aryl chlorides. organic-chemistry.org Copper catalysts are traditionally used in the Rosenmund-von Braun reaction. google.com
Organocatalysis: In some fluorination reactions, organocatalysts can be employed to achieve enantioselective transformations, although this is more relevant for creating chiral centers, which is not a feature of the target molecule. mdpi.com
The table below provides examples of catalytic systems for cyanation.
Table 5: Examples of Catalytic Systems for Aryl Cyanation| Catalyst System | Substrate | Cyanide Source | Key Advantage |
|---|---|---|---|
| Pd(OAc)₂ / dppf | Aryl Bromide | Zn(CN)₂ | High functional group tolerance. organic-chemistry.org |
| NiCl₂·6H₂O / dppf / Zn | Aryl Chloride | Zn(CN)₂ | Effective for less reactive chlorides. organic-chemistry.org |
| Pd/CM-phos | Aryl Chloride | K₄[Fe(CN)₆] | Uses a non-toxic cyanide source. acs.orgorganic-chemistry.org |
| CuCN | Aryl Halide | CuCN | Traditional, stoichiometric method. google.com |
Principles of Sustainable Chemistry Applied to this compound Synthesis
Applying the principles of green chemistry is essential for developing environmentally responsible and economically viable synthetic processes. osaka-u.ac.jp
Key principles applicable to the synthesis of this compound include:
Use of Less Hazardous Chemical Syntheses: This involves selecting reagents with lower toxicity. For example, using potassium ferrocyanide or zinc cyanide instead of highly toxic alkali metal cyanides (NaCN, KCN) in the cyanation step significantly improves the safety profile of the process. acs.orgrsc.org Similarly, developing cyanide-free cyanation methods is a major goal in green chemistry. rsc.org
Catalysis: Using catalytic rather than stoichiometric reagents reduces waste generation. Palladium- or nickel-catalyzed cyanations require only small amounts of the metal catalyst, making them far more atom-economical than the stoichiometric Rosenmund-von Braun reaction. organic-chemistry.orggoogle.com
Design for Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts can allow reactions that traditionally require high temperatures to proceed under milder conditions. researchgate.net
Safer Solvents and Auxiliaries: The choice of solvent has a major impact on the environmental footprint of a process. Efforts are made to replace hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or in some cases, performing reactions in solvent-free systems. researchgate.netrsc.org
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic C-H functionalization reactions represent an ideal in atom economy as they avoid the use of pre-installed leaving groups. nih.gov
By integrating these principles, the synthesis of this compound can be designed to be safer, more efficient, and more environmentally sustainable.
Development of Eco-Friendly Solvent Systems
The selection of solvents is a critical aspect of green chemistry, aiming to reduce the environmental impact of chemical processes. For the synthesis of a substituted benzonitrile like this compound, traditional syntheses might employ volatile organic compounds (VOCs) that pose environmental and health risks. The development of eco-friendly solvent systems focuses on alternatives with better safety and environmental profiles.
Key Principles of Green Solvents:
Reduced Volatility: Minimizes air pollution and exposure risks.
Biodegradability: Ensures the solvent does not persist in the environment.
Low Toxicity: Safer for researchers and the ecosystem.
Renewable Sourcing: Derived from biomass or other sustainable sources.
Potential Green Solvents for Synthesis: The synthesis of aromatic nitro compounds and nitriles often involves polar solvents to facilitate the reactions of polar reagents and intermediates. The table below outlines potential green solvent alternatives to conventional options like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
| Conventional Solvent | Potential Green Alternative | Rationale for Selection |
| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, less toxic, and has a higher boiling point. |
| Dimethylformamide (DMF) | Cyrene™ (dihydrolevoglucosenone) | A bio-based solvent with a favorable safety profile. |
| Acetonitrile | Dimethyl Carbonate (DMC) | Low toxicity, biodegradable, and can be produced via a green process. |
| Benzene/Toluene | Anisole | Lower toxicity and is biodegradable. |
The application of these solvents in the synthesis of this compound would require empirical testing to assess their impact on reaction yield, purity, and kinetics.
Exploration of Heterogeneous or Recyclable Catalytic Architectures
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. The use of heterogeneous or recyclable catalysts is particularly advantageous as it simplifies product purification and reduces waste by allowing the catalyst to be easily separated and reused.
For the synthesis of this compound, which likely involves steps such as nitration, methoxylation, or fluorination, heterogeneous catalysts could offer significant benefits over traditional homogeneous catalysts (e.g., soluble metal salts).
Advantages of Heterogeneous Catalysts:
Ease of Separation: Can be removed by simple filtration.
Reusability: Reduces cost and waste.
Improved Stability: Often more robust than their homogeneous counterparts.
Potential for Continuous Processes: Can be packed into columns for flow chemistry applications.
Examples of Heterogeneous Catalytic Systems:
| Reaction Type | Homogeneous Catalyst | Potential Heterogeneous Alternative |
| Nitration | Sulfuric Acid/Nitric Acid | Solid acid catalysts (e.g., zeolites, sulfated zirconia) |
| Cross-Coupling | Palladium complexes in solution | Palladium on carbon (Pd/C), palladium nanoparticles on a solid support |
| Methoxylation | Sodium methoxide (stoichiometric) | Basic zeolites or hydrotalcites |
Research into the use of such catalysts for the synthesis of complex substituted aromatics is ongoing. Their application to this compound would need to be investigated to determine their efficacy and optimal reaction conditions.
Atom Economy and Waste Minimization Strategies
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts and waste.
Calculating Atom Economy: The percentage atom economy is calculated as: (Molecular weight of the desired product / Sum of molecular weights of all reactants) x 100
For a hypothetical synthesis of this compound, different synthetic routes would have varying atom economies. For instance, a reaction that proceeds via an addition mechanism would have a higher atom economy than one involving a substitution reaction where a leaving group is displaced.
Strategies for Maximizing Atom Economy:
Addition Reactions: Reactions like Diels-Alder or Michael additions inherently have 100% atom economy.
Rearrangement Reactions: These reactions reorganize the atoms of a molecule without any loss.
Catalytic Reactions: Using catalysts instead of stoichiometric reagents avoids the generation of large amounts of waste from the reagent itself.
In the context of synthesizing this compound, a synthetic chemist would aim to design a route that utilizes these types of reactions to maximize efficiency and minimize waste. For example, a catalytic approach to introducing the nitrile group would be preferable to a classical Sandmeyer reaction, which generates stoichiometric amounts of copper salts as waste.
Innovative Synthetic Approaches to this compound
Modern synthetic chemistry has seen the emergence of innovative technologies that can accelerate reactions, improve yields, and enhance safety. These approaches could be instrumental in developing an efficient synthesis for this compound.
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis utilizes microwave irradiation to heat reactions, which can lead to dramatic reductions in reaction times, increased product yields, and improved purity. The direct and efficient heating of the reaction mixture can drive reactions to completion in minutes, compared to hours or days with conventional heating.
Potential Advantages for the Synthesis of this compound:
Rapid Reaction Times: Nucleophilic aromatic substitution reactions, which could be involved in introducing the fluoro, methoxy, or nitro groups, are often significantly accelerated by microwave heating.
Improved Yields: The rapid heating can minimize the formation of side products that may occur during prolonged reaction times.
Enhanced Reaction Screening: The speed of microwave synthesis allows for the rapid optimization of reaction conditions (e.g., solvent, catalyst, temperature).
The table below illustrates a hypothetical comparison between conventional and microwave-assisted synthesis for a key reaction step.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours to days | Minutes |
| Temperature Control | Less precise, potential for hotspots | Precise and uniform heating |
| Product Yield | Moderate to good | Potentially higher |
| Side Products | More likely due to longer reaction times | Often reduced |
Photochemical Synthetic Routes
Photochemical synthesis uses light to initiate chemical reactions. This method can enable unique transformations that are not accessible through traditional thermal methods. The energy from photons can be used to generate highly reactive intermediates, such as radicals or excited states, leading to the formation of complex molecules.
Potential Applications in the Synthesis of this compound:
Introduction of Functional Groups: Photochemical methods could potentially be used for the introduction of the nitro group or for carbon-carbon bond-forming reactions to build the benzonitrile scaffold.
Mild Reaction Conditions: Photochemical reactions can often be carried out at room temperature, which is beneficial for thermally sensitive substrates.
High Selectivity: The specific wavelength of light used can sometimes be tailored to selectively activate a particular functional group in a molecule.
While specific photochemical routes to this compound have not been reported, the principles of photochemistry offer a promising avenue for future research into its synthesis.
Continuous Flow Chemistry Techniques
Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a reactor, such as a microreactor or a packed-bed reactor. This technology offers several advantages over traditional batch processing, particularly in terms of safety, scalability, and control.
Key Advantages of Continuous Flow Chemistry:
Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with highly exothermic or hazardous reactions, such as nitrations.
Precise Control: Temperature, pressure, and reaction time can be controlled with high precision, leading to better reproducibility and higher yields.
Improved Mixing: The high surface-area-to-volume ratio in flow reactors allows for very efficient mixing and heat transfer.
Scalability: Scaling up a reaction is achieved by running the process for a longer duration or by using multiple reactors in parallel, rather than using larger, potentially more hazardous, batch reactors.
The synthesis of aromatic nitro compounds, which can be a hazardous process in batch, is particularly well-suited to continuous flow technology. A flow-based synthesis of this compound could offer a safer, more efficient, and scalable manufacturing process.
Electrochemical Synthesis Methodologies
No literature detailing the electrochemical synthesis of this compound could be identified. This method, which involves using electricity to drive chemical reactions, has not been reported as a synthetic route for this specific compound in the available scientific domain.
Advanced Purification and Isolation Procedures for this compound
Chromatographic Separation Techniques (e.g., Preparative HPLC, Flash Chromatography)
There are no published studies that describe the use of preparative High-Performance Liquid Chromatography (HPLC) or flash chromatography for the purification of this compound. Consequently, specific parameters such as column types, solvent systems, and resulting purity levels are not available.
Recrystallization and Crystallization Engineering
No specific recrystallization protocols or crystallization engineering studies for this compound have been documented. Information regarding suitable solvents, temperature profiles, or crystal morphology for this compound is absent from the scientific literature.
Sublimation as a Purification Method
The application of sublimation as a purification technique for this compound has not been reported. Details concerning the required temperature, pressure conditions, and the efficiency of this method for this particular compound are not publicly available.
Chemical Reactivity and Transformation Mechanisms of 5 Fluoro 3 Methoxy 2 Nitrobenzonitrile
Reactivity at the Nitrile Group
The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and nucleophilic addition. The electrophilicity of the nitrile carbon is influenced by the strong electron-withdrawing nature of the adjacent nitro group and the fluorine atom, although this is somewhat counteracted by the electron-donating methoxy (B1213986) group.
The hydrolysis of nitriles is a common method for the synthesis of carboxylic acids and amides. libretexts.orgbyjus.com This transformation can be catalyzed by either acid or base.
Under acidic conditions, the nitrile is heated with a strong acid like hydrochloric or sulfuric acid. The reaction proceeds through the initial formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. lumenlearning.com For 5-Fluoro-3-methoxy-2-nitrobenzonitrile, this would yield 5-Fluoro-3-methoxy-2-nitrobenzoic acid and an ammonium (B1175870) salt.
Acid-Catalyzed Hydrolysis Pathway:
Step 1: Protonation of the nitrile nitrogen increases the electrophilicity of the carbon.
Step 2: Nucleophilic attack by water on the nitrile carbon.
Step 3: Tautomerization to form the amide intermediate (5-Fluoro-3-methoxy-2-nitrobenzamide).
Step 4: Further hydrolysis of the amide under acidic conditions to yield the carboxylic acid.
Under basic conditions, heating the nitrile with an aqueous solution of a base such as sodium hydroxide (B78521) also proceeds via an amide intermediate. The final product is the salt of the carboxylic acid (e.g., sodium 5-fluoro-3-methoxy-2-nitrobenzoate), with the liberation of ammonia (B1221849) gas. byjus.com Subsequent acidification is required to obtain the free carboxylic acid.
Table 1: Representative Conditions for Nitrile Hydrolysis This table illustrates typical conditions for nitrile hydrolysis based on general chemical principles, as specific experimental data for this compound is not available.
| Reaction Type | Reagents | Conditions | Primary Product |
| Acid Hydrolysis | Dilute H₂SO₄ or HCl | Heat (Reflux) | Carboxylic Acid |
| Alkaline Hydrolysis | Aqueous NaOH or KOH | Heat (Reflux) | Carboxylate Salt |
The reduction of the nitrile group can lead to either primary amines or aldehydes, depending on the reducing agent used.
Reduction to Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel) can reduce the nitrile group to a primary amine. youtube.com This would convert this compound to (5-Fluoro-3-methoxy-2-nitrophenyl)methanamine. However, a significant challenge in this transformation is the potential for the simultaneous reduction of the nitro group. calvin.educalvin.edu Achieving selectivity for the nitrile reduction while preserving the nitro group often requires specific reagent combinations, such as borane (B79455) complexes, which have been shown to selectively reduce nitriles in the presence of aromatic nitro groups in related compounds. calvin.educalvin.edu
Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde can be achieved using specific reagents that prevent over-reduction. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this transformation. youtube.com The reaction is typically carried out at low temperatures and followed by an aqueous workup. This process first reduces the nitrile to an imine intermediate, which is then hydrolyzed to the aldehyde, yielding 5-Fluoro-3-methoxy-2-nitrobenzaldehyde.
The electrophilic carbon atom of the nitrile group is susceptible to attack by strong nucleophiles, such as Grignard reagents or organolithium compounds. youtube.com This reaction provides a pathway for the formation of ketones. The nucleophile adds to the carbon-nitrogen triple bond, forming an intermediate imine salt. Subsequent hydrolysis of this intermediate yields a ketone. For example, reaction with methylmagnesium bromide would, after hydrolysis, produce 1-(5-Fluoro-3-methoxy-2-nitrophenyl)ethan-1-one.
Transformations Involving the Nitro Group
The aromatic nitro group is a key functionality that strongly influences the reactivity of the benzene (B151609) ring and can itself be transformed, primarily through reduction.
The selective reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis, as aromatic amines are crucial building blocks. jsynthchem.com The presence of other reducible groups, such as the nitrile, makes chemoselectivity a key consideration.
A variety of reagents can be employed for the reduction of nitroarenes, including:
Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas is a common method. However, this method can also reduce the nitrile group, leading to a mixture of products unless conditions are carefully controlled.
Metals in Acidic Media: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic methods for nitro group reduction and are often highly selective, leaving the nitrile group intact. nih.gov
Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium formate (B1220265) in the presence of a catalyst (e.g., Pd/C) can also achieve selective reduction of the nitro group.
Sodium Borohydride (B1222165) with Catalysts: While sodium borohydride alone is generally not strong enough to reduce nitroarenes, its reactivity can be enhanced with transition metal catalysts. jsynthchem.com
Successful selective reduction of this compound would yield 2-Amino-5-fluoro-3-methoxybenzonitrile, a valuable intermediate for the synthesis of more complex molecules.
Table 2: Common Reagents for Selective Nitro Group Reduction in Nitroarenes This table presents common reagents known for selectively reducing aromatic nitro groups in the presence of other functional groups like nitriles.
| Reagent System | Typical Solvent | Selectivity |
| Fe / HCl or Fe / NH₄Cl | Ethanol / Water | High for NO₂ over CN |
| SnCl₂·2H₂O | Ethanol | High for NO₂ over CN |
| H₂ / Pd/C | Ethanol or Ethyl Acetate | Conditions must be optimized to avoid CN reduction |
| Na₂S₂O₄ (Sodium Dithionite) | Water / Methanol | Mild and often selective |
Electrophilic aromatic substitution (EAS) involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. msu.edumasterorganicchemistry.com The existing substituents on the ring determine the rate and regioselectivity of the reaction. libretexts.org
In this compound, the directing effects of the substituents are as follows:
Nitro Group (-NO₂): Strongly deactivating and a meta-director. libretexts.org
Nitrile Group (-CN): Deactivating and a meta-director.
Methoxy Group (-OCH₃): Strongly activating and an ortho, para-director. libretexts.org
Fluoro Group (-F): Deactivating but an ortho, para-director. libretexts.org
C4-position: ortho to the methoxy group and meta to the nitro and nitrile groups.
C6-position: ortho to the methoxy group and ortho to the fluoro group.
Nucleophilic Aromatic Substitution (SNAr) Driven by the Nitro Group
The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr) because it strongly withdraws electron density from the aromatic ring through both inductive and resonance effects, thereby stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.govwikipedia.orglibretexts.org In this compound, the nitro group at the C2 position significantly lowers the electron density of the entire aromatic system, facilitating nucleophilic attack.
While the nitro group primarily serves to activate the ring for the displacement of other leaving groups (like the fluoro substituent, see section 3.4.1), it can also function as the leaving group itself. nih.gov The nucleofugicity of the nitro group is generally lower than that of fluorine in SNAr reactions but can be enhanced in highly activated systems or under specific reaction conditions. nih.govnih.gov For the nitro group to be displaced from this compound, a nucleophile would attack the C2 carbon. This process is generally less common than the displacement of a halide but represents a potential reaction pathway. researchgate.net The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial attack of the nucleophile to form the anionic σ-adduct. mdpi.comresearchgate.net
The viability of the nitro group as a leaving group is influenced by several factors, including the nature of the nucleophile and the solvent. researchgate.net For instance, direct displacement of a nitro group can be achieved with certain carbon nucleophiles or under conditions that promote its departure, such as protonation in acidic media which makes it a more labile leaving group. nih.gov
| Factor | Influence on Reactivity | Example/Context |
|---|---|---|
| Activating Group Strength | Strong electron-withdrawing groups (-NO₂, -CN) stabilize the Meisenheimer complex, accelerating the reaction. libretexts.org | The -NO₂ and -CN groups in the target molecule strongly activate the ring. |
| Leaving Group Ability (Nucleofugicity) | The relative ability of a group to depart. For SNAr, the typical order is F > NO₂ > Cl ≈ Br > I. nih.gov | Fluorine is a better leaving group than the nitro group in most SNAr contexts. |
| Nucleophile | Stronger nucleophiles generally react faster. "Soft" nucleophiles can favor nitro group displacement in some cases. | Carbon-based nucleophiles have been shown to displace nitro groups. nih.gov |
| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) are typically used to solvate the cation of the nucleophile salt, enhancing nucleophilicity. | General condition for SNAr reactions. |
Chemical Behavior of the Methoxy Group
The methoxy group can be cleaved to yield a hydroxyl group (a phenol) through demethylation. This is a common transformation for aryl methyl ethers and is typically achieved using strong protic acids like HBr or HI, or with Lewis acids such as boron tribromide (BBr₃). The choice of reagent is critical to avoid unwanted side reactions with the other functional groups on the highly substituted ring. For example, BBr₃ is often effective at low temperatures, which could potentially preserve the nitrile and fluoro functionalities. The resulting phenol (B47542), 3-fluoro-5-hydroxy-2-nitrobenzonitrile, is a versatile intermediate for further synthesis.
The methoxy group, particularly after its conversion to a hydroxyl group, can participate in cyclization reactions. The strategic positioning of the resulting hydroxyl group at C3, adjacent to the nitro group at C2 and meta to the nitrile group at C1, allows for the synthesis of various heterocyclic systems.
A common strategy involves the reduction of the nitro group to an amine. The resulting 2-amino-5-fluoro-3-hydroxybenzonitrile contains ortho-amino and -hydroxyl groups, a key structural motif for the synthesis of benzoxazoles. Treatment of this intermediate with various one-carbon electrophiles (such as aldehydes, carboxylic acids, or their derivatives) would lead to the formation of a five-membered benzoxazole (B165842) ring. The specific reaction pathway would depend on the chosen electrophile and reaction conditions.
Reactivity Pertaining to the Fluoro Group
The fluorine atom at the C5 position is a key site for nucleophilic aromatic substitution, and its reactivity is significantly enhanced by the presence of the other electron-withdrawing groups.
The fluorine atom is an excellent leaving group in SNAr reactions. wikipedia.org Its high electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic, while its small size offers little steric hindrance to the approaching nucleophile. The rate-determining step is the attack of the nucleophile, and the C-F bond is broken in the subsequent, faster elimination step. nih.gov
In this compound, the fluoro group is located at the C5 position, which is para to the strongly activating nitro group at C2. This geometric arrangement is optimal for SNAr, as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group through resonance, providing significant stabilization. libretexts.org This makes the C5 position highly susceptible to attack by a wide range of nucleophiles. Reactions with O-, N-, and S-based nucleophiles can be expected to proceed efficiently to displace the fluoride (B91410) ion and form new substituted benzonitrile (B105546) derivatives. beilstein-journals.orgnih.gov
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Oxygen Nucleophiles | Sodium methoxide (B1231860) (NaOMe), Potassium phenoxide (PhOK) | Aryl ethers |
| Nitrogen Nucleophiles | Ammonia (NH₃), Piperidine, Aniline | Aryl amines |
| Sulfur Nucleophiles | Sodium thiomethoxide (NaSMe), Sodium thiophenoxide (PhSNa) | Aryl thioethers |
Directed ortho metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings, involving the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.org The resulting aryllithium species can then be trapped with various electrophiles.
In this compound, several groups can potentially direct the lithiation. The methoxy group is a moderate DMG, while the fluoro group is a weaker one. organic-chemistry.org The nitrile group can also direct metalation. The most acidic proton on the ring is at the C4 position, which is situated ortho to both the methoxy DMG at C3 and the fluoro DMG at C5. The methoxy group is generally a stronger director than the fluoro group. Therefore, lithiation is expected to occur with high regioselectivity at the C4 position, guided primarily by the methoxy group. The reaction would involve coordination of the organolithium reagent to the oxygen of the methoxy group, followed by deprotonation of the adjacent C4-H bond. The resulting lithium intermediate, 4-lithio-5-fluoro-3-methoxy-2-nitrobenzonitrile, could then be quenched with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to introduce a new substituent at the C4 position with high precision. organic-chemistry.orgresearcher.life
Concerted Intermolecular and Intramolecular Reactions of this compound
Concerted reactions, which involve the simultaneous breaking and forming of bonds in a single mechanistic step, are a fundamental aspect of organic chemistry. These reactions, such as cycloadditions (e.g., Diels-Alder reactions), sigmatropic rearrangements (e.g., Cope or Claisen rearrangements), and electrocyclic reactions, are governed by the principles of orbital symmetry.
For this compound, one could theoretically propose its participation in various concerted reactions. For instance, the aromatic ring could potentially act as a diene or dienophile under specific conditions, or substituents might be designed to undergo intramolecular rearrangements. However, a thorough search of scientific databases has yielded no published studies that have experimentally investigated or computationally modeled the concerted intermolecular or intramolecular reactions of this specific compound. Therefore, no data on reaction conditions, yields, or stereochemical outcomes can be presented.
Mechanistic Elucidation of this compound Transformations
The elucidation of reaction mechanisms is crucial for understanding and optimizing chemical transformations. This typically involves a combination of kinetic studies, analysis of substituent effects, and the detection and characterization of reaction intermediates.
Kinetic Studies and Reaction Rate Determination
Kinetic studies are essential for determining the rate of a chemical reaction and how it is influenced by factors such as concentration, temperature, and catalysts. This information helps in formulating a rate law, which is a mathematical expression that describes the reaction rate and provides insights into the reaction mechanism, particularly the rate-determining step.
No kinetic data, such as rate constants, reaction orders, or activation energies, have been reported for any transformation involving this compound. Consequently, a data table for kinetic studies cannot be generated.
Hammett Equation Analysis and Substituent Electronic Effects
The Hammett equation is a powerful tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds in a wide range of reactions. By plotting the logarithm of the rate or equilibrium constant for a series of substituted aromatic compounds against the appropriate Hammett substituent constant (σ), a linear relationship is often observed. The slope of this line, the reaction constant (ρ), provides valuable information about the electronic nature of the transition state.
To perform a Hammett analysis for this compound, a series of analogous compounds with different substituents would need to be synthesized and their reaction rates measured. No such study has been published, and therefore, no Hammett plot or analysis of the electronic effects of the fluorine, methoxy, nitro, or nitrile groups on its reactivity, in a quantitative manner, is available.
Identification and Characterization of Reaction Intermediates
The direct or indirect observation of reaction intermediates, such as carbocations, carbanions, radicals, or transient complexes, is a cornerstone of mechanistic investigation. Spectroscopic techniques (e.g., NMR, IR, UV-Vis) and trapping experiments are commonly employed to identify and characterize these short-lived species.
There are no documented studies on the identification or characterization of reaction intermediates in transformations of this compound. Information regarding the structure, stability, or spectroscopic signatures of any intermediates involved in its reactions is currently not present in the scientific literature.
Advanced Spectroscopic and Structural Characterization Methodologies for 5 Fluoro 3 Methoxy 2 Nitrobenzonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
While one-dimensional (1D) NMR provides initial data, two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in substituted aromatic systems.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For 5-Fluoro-3-methoxy-2-nitrobenzonitrile, a COSY spectrum would be expected to show a correlation between the two aromatic protons (H-4 and H-6), confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. sdsu.edu It allows for the definitive assignment of which proton is attached to which carbon. For the target molecule, HSQC would show correlations between the methoxy (B1213986) protons and the methoxy carbon, as well as between each aromatic proton and its corresponding aromatic carbon. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J couplings). youtube.com This is crucial for piecing together the molecular skeleton. For instance, the methoxy protons would show a correlation to the C-3 carbon. The aromatic proton H-4 would be expected to show correlations to carbons C-2, C-5, and C-6. Similarly, H-6 would correlate with C-2, C-4, and C-5. These long-range correlations are vital for confirming the substitution pattern on the benzene (B151609) ring.
The expected 2D NMR correlations for this compound are summarized below.
| Proton | Expected COSY Correlations | Expected HSQC Correlation (Carbon) | Expected HMBC Correlations (Carbons) |
| H-4 | H-6 | C-4 | C-2, C-5, C-6, Cyano-C |
| H-6 | H-4 | C-6 | C-2, C-4, C-5 |
| -OCH₃ | None | C-OCH₃ | C-3 |
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an exceptionally powerful and sensitive tool for characterization. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. huji.ac.ilbiophysics.org Its chemical shift is highly sensitive to the electronic environment, providing a unique probe for fluorinated compounds. nih.gov
In the ¹⁹F NMR spectrum of this compound, a single resonance would be observed. The precise chemical shift of this signal provides information about the electronic effects of the adjacent nitro, methoxy, and cyano groups. Furthermore, this signal would appear as a multiplet due to coupling with the nearby aromatic protons, primarily the ortho proton (H-4) and the meta proton (H-6). The magnitude of these coupling constants (J-values) provides further structural confirmation. huji.ac.il
Solid-State NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as molecular packing, conformation, and intermolecular interactions in the crystal lattice.
This technique can distinguish between different crystalline polymorphs, which may have distinct packing arrangements, and amorphous (non-crystalline) forms of the compound. Differences in the ssNMR spectra, particularly in the ¹³C and ¹⁵N chemical shifts, can be used to identify and characterize these different solid forms. This is critical in pharmaceutical and materials science, where the solid-state form can significantly impact a compound's physical properties.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a compound. It measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 parts per million).
For this compound, with a molecular formula of C₈H₅FN₂O₃, HRMS would provide an extremely precise mass measurement of its molecular ion. This experimental mass can then be compared to the theoretical exact mass calculated from the most abundant isotopes of its constituent elements. A close match between the experimental and theoretical mass confirms the molecular formula with a high degree of confidence.
Theoretical Exact Mass Calculation:
Formula: C₈H₅FN₂O₃
Calculated Monoisotopic Mass: 196.0288 u
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. In an MS/MS experiment, the molecular ion of this compound would be isolated, subjected to collision-induced dissociation (CID), and the resulting fragments analyzed.
The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. Plausible fragmentation pathways for this compound would involve the loss of small, stable neutral molecules or radicals.
| Precursor Ion (m/z) | Plausible Neutral Loss | Fragment Ion (m/z) |
| 196.03 | NO₂ (46.01 u) | 150.02 |
| 196.03 | CH₃ (15.02 u) | 181.01 |
| 150.02 | CO (27.99 u) | 122.03 |
| 122.03 | HCN (27.01 u) | 95.02 |
Analyzing these fragmentation pathways helps to confirm the connectivity of the different functional groups on the benzonitrile (B105546) core.
Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry, making them ideal for analyzing complex mixtures and confirming the purity of compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. This compound would first travel through a GC column, separating it from any impurities. The compound would then enter the mass spectrometer, which would provide its mass spectrum. The combination of the retention time from the GC and the mass spectrum serves as a highly specific identifier.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique used for a wide range of compounds, including those that are not suitable for GC. ekb.egmdpi.com The compound is separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. mdpi.com This method is highly effective for assessing the purity of a sample and quantifying the compound, even at trace levels. nih.gov The use of tandem mass spectrometry (LC-MS/MS) further enhances specificity and sensitivity. mdpi.com
By using these hyphenated techniques, one can confidently confirm the identity of this compound and assess its purity with a high degree of accuracy.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure. For a molecule such as this compound, these methods would provide a unique spectral fingerprint.
The IR and Raman spectra of this compound would be expected to exhibit characteristic absorption and scattering bands corresponding to its various functional groups. The precise wavenumbers of these vibrations are influenced by the electronic environment and molecular structure.
Expected Vibrational Modes for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Nitrile (-C≡N) | Stretching | 2240 - 2220 |
| Nitro (-NO₂) | Asymmetric Stretching | 1620 - 1550 |
| Symmetric Stretching | 1390 - 1330 | |
| Methoxy (-OCH₃) | C-H Stretching | 2990 - 2850 |
| C-O Stretching | 1275 - 1200 (asymmetric), 1050 - 1000 (symmetric) | |
| Fluoro (-F) | C-F Stretching | 1400 - 1000 |
| Aromatic Ring | C-H Stretching | 3100 - 3000 |
| C=C Stretching | 1600 - 1450 |
This table represents generalized expected ranges for the functional groups and is not based on experimental data for the specific title compound.
Subtle shifts in the vibrational frequencies of the functional groups can provide insights into intermolecular interactions within the crystalline solid. For instance, hydrogen bonding or dipole-dipole interactions involving the nitro, methoxy, or nitrile groups could lead to noticeable changes in their characteristic vibrational bands compared to the gaseous or solution phase.
X-ray Diffraction (XRD) Methodologies for Single Crystal Structural Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about the molecular geometry and intermolecular packing of this compound.
An XRD analysis would yield the exact bond lengths, bond angles, and torsion angles of the molecule. This data would confirm the connectivity of the atoms and provide insights into the electronic effects of the substituents on the benzonitrile ring.
Illustrative Table of Key Bond Parameters (Hypothetical):
| Bond | Expected Bond Length (Å) | Bond Angle | Expected Bond Angle (°) |
| C-C (aromatic) | 1.36 - 1.41 | C-C-C (aromatic) | ~120 |
| C-CN | ~1.45 | C-C-N | ~178-180 |
| C-NO₂ | ~1.49 | O-N-O | ~125 |
| C-F | ~1.35 | ||
| C-O (methoxy) | ~1.36 | ||
| O-CH₃ | ~1.43 |
This table contains generalized, hypothetical values for illustrative purposes only.
Advanced Microscopic Techniques for Morphological and Surface Characterization
Should specific crystalline forms or derivatives of this compound be prepared, advanced microscopic techniques could be employed for their characterization. Techniques such as Scanning Electron Microscopy (SEM) would reveal the morphology, particle size, and surface topography of the crystalline material. Atomic Force Microscopy (AFM) could provide even higher resolution imaging of the crystal surface. However, the applicability of these techniques is dependent on the specific form of the compound being studied.
In-depth Computational Analysis of this compound Remains Elusive in Scientific Literature
Extensive searches for dedicated computational analyses of this specific molecule have not yielded the detailed research findings required to construct a thorough scientific article covering its electronic structure and conformational landscape. While computational methods are widely applied to understand the properties of related aromatic compounds, specific data on the quantum chemical calculations, molecular geometry, and energy landscape of this compound remains unpublished or inaccessible in major scientific databases.
Theoretical and computational chemistry provides invaluable insights into the intrinsic properties of molecules. For a compound like this compound, such studies would elucidate the interplay of its substituent groups—the electron-withdrawing nitro and cyano groups, the electron-donating methoxy group, and the electronegative fluorine atom. This interplay governs the molecule's reactivity, polarity, and potential interactions in a biological or material context.
A complete computational investigation, as outlined in the requested structure, would typically involve:
Quantum Chemical Calculations of Electronic Structure: This would include the application of Density Functional Theory (DFT) to determine ground state properties such as molecular orbital energies, electron density distribution, and electrostatic potential. Further analysis using ab initio methods like Hartree-Fock or Møller-Plesset perturbation theory (MP2) would refine the understanding of its electronic configuration. The selection of an appropriate basis set and studies to ensure convergence would be critical for the accuracy of these calculations.
Molecular Geometry, Conformation, and Energy Landscape Analysis: These studies would identify the most stable three-dimensional arrangements (conformational isomers) of the molecule. By mapping the torsional potential energy surface, particularly around the methoxy and nitro group rotations, researchers could determine the energy barriers between different conformations and understand the molecule's flexibility.
Without access to published research performing these specific analyses on this compound, a detailed and scientifically accurate article on these aspects cannot be generated at this time. The scientific community awaits dedicated studies to shed light on the computational profile of this particular compound.
Theoretical and Computational Chemistry Studies of 5 Fluoro 3 Methoxy 2 Nitrobenzonitrile
Frontier Molecular Orbital (FMO) Theory Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
The HOMO and LUMO energy levels are critical parameters in determining a molecule's electronic properties. The HOMO energy is associated with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates a molecule is more reactive and less stable. For a molecule like 5-fluoro-3-methoxy-2-nitrobenzonitrile, computational methods such as Density Functional Theory (DFT) would be employed to calculate these energy levels.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Benzonitrile (B105546) Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 5.4 |
Note: This table provides illustrative data for a generic substituted benzonitrile and does not represent experimentally or computationally verified values for this compound.
The spatial distribution of the HOMO and LUMO is crucial for predicting how a molecule will interact with other reagents. The regions of the molecule where the HOMO is localized are likely to be the sites of electrophilic attack, as this is where the molecule's most available electrons reside. Conversely, the areas where the LUMO is concentrated are susceptible to nucleophilic attack.
For this compound, the electron-withdrawing nitro (-NO2) and cyano (-CN) groups, along with the electronegative fluorine atom, would be expected to significantly influence the distribution of these orbitals. A computational analysis would likely show the LUMO localized around the nitro and cyano groups, making these sites favorable for nucleophilic attack. The HOMO distribution would be influenced by the methoxy (B1213986) (-OCH3) group and the aromatic ring.
Electrostatic Potential (ESP) Surface Mapping and Charge Distribution Analysis
An Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating varying electrostatic potentials. Typically, red represents regions of negative potential (electron-rich), while blue indicates areas of positive potential (electron-poor). Green and yellow represent intermediate potentials.
For this compound, an ESP map would be expected to show negative potential (red) around the oxygen atoms of the nitro and methoxy groups, as well as the nitrogen of the cyano group, due to the high electronegativity of these atoms. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the methyl group and the aromatic ring. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the sites of electrophilic and nucleophilic attack.
Computational Prediction and Validation of Spectroscopic Properties
Computational methods are widely used to predict and help interpret various types of molecular spectra.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts and coupling constants. These theoretical values, when compared with experimental data, can confirm the structure of a synthesized compound. For this compound, theoretical calculations would provide predicted chemical shifts for each unique hydrogen and carbon atom in the molecule, aiding in the assignment of peaks in an experimental spectrum.
Table 2: Illustrative Calculated ¹³C NMR Chemical Shifts for a Substituted Benzonitrile Derivative
| Carbon Atom | Calculated Chemical Shift (ppm) |
| C-CN | 118.2 |
| C-NO2 | 145.6 |
| C-OCH3 | 158.9 |
| C-F | 162.3 |
| Aromatic C | 110.0 - 135.0 |
| -OCH3 | 56.7 |
Note: This table provides illustrative data for a generic substituted benzonitrile and does not represent experimentally or computationally verified values for this compound.
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing its vibrational modes. Computational chemistry can calculate the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. These calculations are instrumental in assigning the observed spectral bands to specific molecular vibrations, such as stretching, bending, and wagging of bonds. For this compound, theoretical spectra would help in assigning the characteristic vibrational modes of the C≡N, N-O, C-F, and C-O bonds, as well as the vibrations of the aromatic ring.
Table 3: Illustrative Calculated Vibrational Frequencies for a Substituted Benzonitrile Derivative
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C≡N stretch | 2235 |
| NO₂ asymmetric stretch | 1540 |
| NO₂ symmetric stretch | 1350 |
| C-F stretch | 1250 |
| C-O stretch | 1030 |
Note: This table provides illustrative data for a generic substituted benzonitrile and does not represent experimentally or computationally verified values for this compound.
Computational Elucidation of Reaction Pathways and Transition States
The reactivity of this compound is largely dictated by the interplay of its substituent groups—the electron-withdrawing nitro (-NO2), cyano (-CN), and fluoro (-F) groups, and the electron-donating methoxy (-OCH3) group. These substituents influence the electron density distribution around the benzene (B151609) ring, making certain positions susceptible to nucleophilic or electrophilic attack. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface (PES) of reactions involving this molecule, thereby elucidating the most probable reaction pathways.
A common reaction type for highly electron-deficient aromatic rings is nucleophilic aromatic substitution (SNAr). In the case of this compound, a nucleophile could potentially displace the fluoro or nitro group. Computational studies can predict the preferred site of attack and the mechanism of such a substitution. The mechanism can be either a stepwise process, proceeding through a stable intermediate (a Meisenheimer complex), or a concerted process where bond formation and bond breaking occur simultaneously.
A key aspect of computational reaction mechanism studies is the localization of transition states (TS). A transition state represents the highest energy point along the minimum energy path connecting reactants and products. It is a first-order saddle point on the PES, characterized by a single imaginary vibrational frequency. Various computational algorithms are employed to locate these elusive structures.
Once a transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. An IRC calculation involves following the reaction path downhill from the transition state, in both the forward and reverse directions. This analysis confirms that the located transition state indeed connects the intended reactants and products. The resulting IRC plot visualizes the energy profile of the reaction and shows the geometric changes that occur as the reaction progresses. For a hypothetical SNAr reaction on this compound, the IRC would trace the approach of the nucleophile, the formation of the new bond, the distortion of the aromatic ring in the transition state, and the departure of the leaving group.
While specific IRC analyses for this compound are not available in the current literature, studies on similar nitroaromatic compounds have extensively used this technique to validate transition states in SNAr reactions.
The localization of reactants, transition states, and products on the potential energy surface allows for the calculation of crucial energetic parameters that govern the reaction's feasibility and rate.
Activation Energy Barriers (ΔE‡) : The activation energy is the energy difference between the transition state and the reactants. A lower activation energy barrier implies a faster reaction rate. For competing reaction pathways, the one with the lowest activation barrier is generally favored. In the context of this compound, one could computationally compare the activation energies for nucleophilic attack at different positions on the ring to predict the regioselectivity of the reaction.
Below is a hypothetical data table illustrating the kind of information that could be obtained from a DFT study on the SNAr reaction of this compound with a generic nucleophile (Nu-), comparing the displacement of the fluoride (B91410) and nitro groups. The values are illustrative and based on general principles of SNAr reactions on activated aromatic systems.
| Reaction Pathway | Leaving Group | Activation Energy (ΔE‡) (kcal/mol) | Reaction Energy (ΔE_rxn) (kcal/mol) |
| Pathway A | Fluoro | 15.2 | -10.5 |
| Pathway B | Nitro | 25.8 | -5.3 |
Note: These values are hypothetical and for illustrative purposes only.
The data in the table would suggest that the displacement of the fluoride ion (Pathway A) is kinetically and thermodynamically more favorable than the displacement of the nitro group (Pathway B), due to its lower activation energy and more exothermic reaction energy. Such computational predictions are invaluable for guiding synthetic efforts and understanding the intrinsic reactivity of the molecule.
Derivatization Strategies and Analogue Synthesis Based on 5 Fluoro 3 Methoxy 2 Nitrobenzonitrile
Chemical Modifications of the Nitrile Functionality
The nitrile group in 5-fluoro-3-methoxy-2-nitrobenzonitrile is a valuable precursor for a variety of functional groups, including carboxylic acids, amides, esters, and nitrogen-rich heterocyclic systems.
Synthesis of Carboxylic Acid, Amide, and Ester Derivatives
Hydrolysis of the nitrile functionality offers a direct route to the corresponding carboxylic acid, 5-fluoro-3-methoxy-2-nitrobenzoic acid. This transformation can be achieved under either acidic or basic conditions. For instance, heating the nitrile in the presence of a strong acid like sulfuric acid or a strong base like sodium hydroxide (B78521), followed by acidic workup, will yield the carboxylic acid.
The synthesis of the corresponding amide, 5-fluoro-3-methoxy-2-nitrobenzamide, can be accomplished through partial hydrolysis of the nitrile, often using hydrogen peroxide in the presence of a base. google.com Alternatively, conversion of the carboxylic acid to the amide can be achieved using standard coupling agents.
Ester derivatives can be prepared through Fischer esterification of the corresponding carboxylic acid. For example, reacting 5-fluoro-3-methoxy-2-nitrobenzoic acid with an alcohol in the presence of a catalytic amount of strong acid will yield the desired ester. A patent for the preparation of methyl 5-fluoro-2-methyl-3-nitrobenzoate describes the conversion of the corresponding carboxylic acid to its methyl ester. google.com While not the exact molecule, this suggests a feasible pathway for the esterification of 5-fluoro-3-methoxy-2-nitrobenzoic acid.
| Derivative | General Synthetic Approach | Key Reagents and Conditions |
|---|---|---|
| Carboxylic Acid | Hydrolysis of the nitrile | Acidic (e.g., H2SO4, heat) or basic (e.g., NaOH, heat) hydrolysis |
| Amide | Partial hydrolysis of the nitrile or coupling from the carboxylic acid | H2O2, base; or standard amide coupling reagents (from the acid) |
| Ester | Fischer esterification of the carboxylic acid | Alcohol, catalytic acid (e.g., H2SO4), heat |
Formation of Nitrogen-Containing Heterocycles (e.g., Tetrazoles, Triazines)
The nitrile group is an excellent precursor for the synthesis of nitrogen-containing heterocycles, which are important scaffolds in medicinal chemistry.
Tetrazoles: The [3+2] cycloaddition reaction between the nitrile and an azide (B81097) source, typically sodium azide, is a common method for the synthesis of 5-substituted-1H-tetrazoles. nih.gov This reaction is often catalyzed by a Lewis acid or a Brønsted acid. The electron-withdrawing nature of the nitro and fluoro groups on the aromatic ring of this compound would likely facilitate this cycloaddition by lowering the energy of the nitrile's LUMO, making it more susceptible to nucleophilic attack by the azide ion. nih.gov
Triazines: Symmetrical 1,3,5-triazines can be formed through the cyclotrimerization of nitriles. This reaction can be catalyzed by various reagents, including strong acids or metal catalysts. nih.govresearchgate.net Cross-cyclotrimerization with other nitriles can lead to the formation of unsymmetrically substituted triazines. acs.orgnih.gov
| Heterocycle | General Synthetic Approach | Key Reagents and Conditions |
|---|---|---|
| Tetrazole | [3+2] Cycloaddition | Sodium azide (NaN3), often with a catalyst (e.g., Lewis acid) |
| Triazine | Cyclotrimerization | Acid or metal catalyst, heat |
Transformations Involving the Nitro Group
The nitro group is a versatile functional handle that can be converted into a variety of other functionalities, significantly expanding the synthetic possibilities.
Conversion to Anilines and Subsequent Reactions (e.g., Diazotization, Coupling)
Reduction of the nitro group to an amine is a fundamental transformation in aromatic chemistry. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2, Pd/C), or metals in acidic media (e.g., Sn, HCl or Fe, HCl). The resulting aniline, 2-amino-5-fluoro-3-methoxybenzonitrile, is a key intermediate for further derivatization.
Once formed, the primary aromatic amine can undergo diazotization upon treatment with a source of nitrous acid (e.g., NaNO2, HCl) at low temperatures to form a diazonium salt. This diazonium salt is a highly versatile intermediate that can be subjected to a range of Sandmeyer and related reactions to introduce a variety of substituents, including halogens (Cl, Br, I), cyano, and hydroxyl groups.
Furthermore, the diazonium salt can participate in azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form highly colored azo compounds.
Nitro-to-Carbonyl or Nitro-to-Halogen Transformations
The conversion of a nitro group to a carbonyl group can be accomplished through the Nef reaction. wikipedia.orgalfa-chemistry.commdma.chorganicreactions.orgorganic-chemistry.org This reaction typically involves the formation of a nitronate salt by treating the nitro compound with a base, followed by hydrolysis under acidic conditions. However, the Nef reaction is generally applicable to primary and secondary nitroalkanes and its application to aromatic nitro compounds is less common and may require specific conditions.
Direct conversion of an aromatic nitro group to a halogen is also a possible transformation, often proceeding through a diazonium salt intermediate as in the Sandmeyer reaction. In some cases, direct displacement of the nitro group by a halide can be achieved under nucleophilic aromatic substitution conditions, particularly if the ring is highly activated by other electron-withdrawing groups. researchgate.net
Aromatic Ring Functionalization and Substituent Exchange
The existing substituents on the benzene (B151609) ring of this compound direct the position of further electrophilic or nucleophilic aromatic substitution reactions. The strong electron-withdrawing nature of the nitro and nitrile groups deactivates the ring towards electrophilic aromatic substitution. nih.gov Conversely, these groups, particularly the nitro group, activate the ring for nucleophilic aromatic substitution (SNAr). nih.gov
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of this compound in these reactions would primarily involve the activation of its C-F bond. Although the C-F bond is the strongest carbon-halogen bond and generally less reactive than C-Cl, C-Br, or C-I bonds, its activation in cross-coupling reactions has been achieved, particularly on electron-poor aromatic rings. acs.org The strong electron-withdrawing effects of the ortho-nitro and para-cyano groups in the target molecule are expected to facilitate the oxidative addition of palladium to the C-F bond, which is often the rate-limiting step.
Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound. For this compound, a Suzuki-Miyaura reaction would theoretically involve its coupling with an aryl or vinyl boronic acid (or its ester) to form a new C-C bond at the C-5 position. Nickel catalysts are often more effective than palladium for activating the inert C-F bond. acs.orgnih.gov However, specialized palladium catalyst systems with electron-rich, bulky phosphine (B1218219) ligands have also shown success. researchgate.net The presence of ortho-directing groups can also facilitate C-F bond activation. acs.orgnih.gov
Table 1: Theoretical Suzuki-Miyaura Reaction Conditions for Aryl Fluorides
| Parameter | Condition | Rationale |
|---|---|---|
| Catalyst | NiCl₂(PCy₃)₂ or Pd(OAc)₂ with bulky phosphine ligand (e.g., SPhos) | Nickel is generally more effective for C-F activation. acs.org Specific palladium/ligand systems can also be effective. |
| Boron Reagent | Arylboronic acid or pinacol (B44631) ester | Standard coupling partner in Suzuki reactions. |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are typically used. |
| Solvent | Dioxane, Toluene, or DMF | Aprotic polar solvents are common. |
| Temperature | 80-120 °C | Elevated temperatures are often required for C-F bond activation. acs.org |
Stille Coupling: This reaction involves the coupling of an organohalide with an organostannane reagent. Similar to the Suzuki reaction, the key step would be the activation of the C-F bond. Palladium catalysts, often with phosphine ligands, are standard. The reaction is tolerant of a wide variety of functional groups, which would be advantageous for a multifunctional substrate like this compound.
Heck Reaction: The Heck reaction forms a C-C bond between an aryl halide and an alkene. organic-chemistry.org The reaction of this compound with an alkene (e.g., styrene (B11656) or an acrylate) would yield a substituted alkene at the C-5 position. The reaction is typically catalyzed by a palladium(0) species and requires a base. libretexts.org Given the electron-deficient nature of the aryl fluoride (B91410), the oxidative addition step should be feasible under appropriate conditions. acs.org
Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne to form an aryl alkyne. organic-chemistry.orgwikipedia.org A successful Sonogashira coupling would introduce an alkynyl group at the C-5 position of the benzonitrile (B105546) ring. While typically performed with aryl iodides and bromides, Sonogashira reactions of aryl fluorides have been developed, often requiring specific conditions such as the use of strong bases like LiHMDS to promote the reaction. acs.orgacs.org
Direct Arylation and C-H Functionalization Strategies
Direct arylation and C-H functionalization are increasingly important strategies that offer more atom- and step-economical routes to complex molecules by avoiding the pre-functionalization of substrates.
For this compound, there are two aromatic C-H bonds at the C-4 and C-6 positions. The electronic and steric environment of these positions is distinct, potentially allowing for regioselective functionalization.
C-6 Position: This position is ortho to the fluorine atom and meta to the nitro group.
C-4 Position: This position is ortho to the methoxy (B1213986) group and meta to both the cyano and nitro groups.
The nitro group is a known directing group for meta C-H functionalization in some systems, but it can also direct ortho-arylation in palladium-catalyzed reactions. rsc.org The methoxy group is a classical ortho-para director. The interplay of these electronic effects, along with steric hindrance from the adjacent nitro group, would determine the regioselectivity of C-H activation. It is plausible that palladium-catalyzed C-H arylation with an aryl halide could be directed to the C-6 position, which is less sterically hindered than the C-4 position and activated by the adjacent electron-withdrawing nitro group. Nitrile-based directing groups have also been developed to achieve meta-selective C-H functionalization, although they typically require a tether to the reaction site. nih.gov
Synthesis of Polymeric Materials Incorporating this compound Moieties (if applicable)
A review of the current scientific literature does not provide specific examples of the synthesis of polymeric materials incorporating this compound moieties.
The synthesis of such polymers would require the introduction of a polymerizable functional group onto the benzonitrile scaffold. This could theoretically be achieved via one of the cross-coupling reactions described above (e.g., a Heck reaction with ethylene (B1197577) or a Suzuki coupling with a vinylboronic acid) to introduce a vinyl group. The resulting functionalized monomer could then potentially undergo polymerization, such as free radical polymerization. rsc.org Alternatively, functional groups suitable for step-growth polymerization could be introduced, for example, by reducing the nitro group to an amine and hydrolyzing the nitrile to a carboxylic acid, creating an amino acid-type monomer. However, without experimental reports, this remains a theoretical possibility.
Design and Synthesis of Structurally Diverse Analogues of this compound
The rich functionality of this compound provides a platform for the synthesis of a wide array of structurally diverse analogues through modification of its substituent groups.
Modification of the Nitro Group: The nitro group is a versatile functional handle.
Reduction: It can be selectively reduced to an amine (e.g., using H₂, Pd/C, or SnCl₂) to yield 2-amino-5-fluoro-3-methoxybenzonitrile. This amino group can then be further functionalized through acylation, alkylation, or diazotization reactions.
Partial Reduction: Partial reduction can yield nitroso or hydroxylamine (B1172632) derivatives.
Modification of the Nitrile Group: The nitrile group can be transformed into various other functionalities.
Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid (5-fluoro-3-methoxy-2-nitrobenzoic acid) or a primary amide.
Reduction: Reduction (e.g., with LiAlH₄ or catalytic hydrogenation) can yield a primary amine (aminomethyl group).
Cyclization: The nitrile group can participate in cyclization reactions with adjacent functional groups, such as a reduced nitro group (amino group), to form heterocyclic systems like quinazolines or indazoles.
Modification via Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom, activated by the ortho-nitro and para-cyano groups, is susceptible to nucleophilic aromatic substitution. This allows for the displacement of fluoride by a variety of nucleophiles.
Table 2: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Product Functional Group | Example Reagent |
|---|---|---|
| Alkoxides | Alkoxy Ether | Sodium Methoxide (B1231860) (NaOMe) |
| Amines | Secondary/Tertiary Amine | Pyrrolidine, Diethylamine |
| Thiols | Thioether | Sodium Thiophenoxide (NaSPh) |
| Hydroxide | Phenol (B47542) | Sodium Hydroxide (NaOH) |
Modification of the Methoxy Group: The methoxy group can be cleaved under strong acidic conditions (e.g., using HBr or BBr₃) to yield the corresponding phenol. This phenol can then be used for further derivatization, such as etherification or esterification.
These strategies, applied individually or in sequence, can generate a large library of analogues with diverse electronic and steric properties, which is a common approach in fields like medicinal chemistry for structure-activity relationship studies. mdpi.comntu.edu.sg
Advanced Research Applications of 5 Fluoro 3 Methoxy 2 Nitrobenzonitrile As a Synthetic Building Block
Utility in the Synthesis of Complex Organic Molecules (Non-Medicinal)
The strategic placement of electron-withdrawing (fluoro, nitro, nitrile) and electron-donating (methoxy) groups on the aromatic ring of 5-Fluoro-3-methoxy-2-nitrobenzonitrile makes it an interesting substrate for a variety of organic reactions, including nucleophilic aromatic substitution, reduction of the nitro group, and transformations of the nitrile function.
While specific examples of the use of this compound in the synthesis of non-medicinal fine and specialty chemicals are not readily found in peer-reviewed literature, its chemical nature suggests its potential as a precursor to various classes of compounds. The presence of multiple functional groups allows for sequential and selective reactions to build molecular complexity. For instance, the nitro group can be reduced to an amine, which can then be diazotized to introduce other functionalities. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic possibilities.
Table 1: Potential Transformations of this compound for Fine Chemical Synthesis
| Functional Group | Potential Transformation | Resulting Functional Group |
| Nitro (-NO₂) | Reduction | Amine (-NH₂) |
| Nitrile (-CN) | Hydrolysis | Carboxylic Acid (-COOH) |
| Nitrile (-CN) | Reduction | Aminomethyl (-CH₂NH₂) |
| Fluoro (-F) | Nucleophilic Aromatic Substitution | Various (e.g., -OR, -NR₂) |
This table represents theoretically possible transformations based on the functional groups present in the molecule. Specific reaction conditions and outcomes for this compound are not detailed in available literature.
In the field of agrochemical research, novel molecular scaffolds are continuously sought for the development of new active ingredients. Although there is no specific mention of this compound as a direct precursor to agrochemicals in published research, fluorinated and nitrated aromatic compounds are known to be important intermediates. The strategic incorporation of fluorine can enhance the efficacy of agrochemicals. nbinno.com The functional groups on this compound could be modified to construct more complex heterocyclic systems that are often found in herbicides, fungicides, and insecticides.
Applications in Material Science Research
The electronic properties imparted by the fluorine, nitro, and nitrile groups, combined with the processability that can be introduced via the methoxy (B1213986) group, suggest that this compound could serve as a valuable building block in material science.
Organic electronic materials are a significant area of modern materials science research. nih.govfrontiersin.orgvu.nl While there are no specific reports on the use of this compound in optoelectronic materials, its structure possesses features that are relevant to this field. The electron-withdrawing nature of the fluoro, nitro, and nitrile groups can be exploited to tune the electron affinity of derived molecules, a crucial parameter for electron-transporting materials in Organic Light-Emitting Diodes (OLEDs) and organic solar cells. The rigid aromatic core can contribute to favorable packing and charge transport properties.
The synthesis of new liquid crystalline materials is an active area of research, with applications in display technologies and sensing. researchgate.net Benzonitrile (B105546) derivatives are a well-established class of mesogens due to their linear shape and high dipole moment. Although the specific liquid crystalline properties of derivatives of this compound have not been reported, the parent benzonitrile scaffold is a common feature in many liquid crystal molecules. The introduction of fluorine and methoxy substituents could potentially influence the mesophase behavior and other physical properties such as dielectric anisotropy.
Functional polymers with tailored properties are in high demand for a wide range of applications. The difunctional or polyfunctional nature of this compound suggests its potential use as a monomer or a key building block for the synthesis of specialty polymers. For example, after the reduction of the nitro group to an amine, the resulting aminobenzonitrile derivative could undergo polycondensation reactions to form aromatic polyamides or polyimides. The presence of the fluorine and methoxy groups could impart desirable properties to the resulting polymers, such as thermal stability, chemical resistance, and specific optical or electronic characteristics. Research on the copolymerization of related fluorinated and methoxy-substituted monomers with styrene (B11656) has been reported, indicating the interest in such structures for creating functional polymers. chemrxiv.orgchemrxiv.org
Role in Analytical Chemistry Research
In the field of analytical chemistry, the pursuit of enhanced sensitivity, selectivity, and efficiency in the detection and quantification of analytes is paramount. The structural features of this compound suggest its potential utility in two key areas: as a derivatization reagent and as an internal standard.
Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for analysis by a specific instrumental method, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). Reagents used for this purpose often introduce a chromophore, fluorophore, or an electrochemically active group, thereby enhancing the detectability of the target molecule.
The electrophilic nature of the aromatic ring in this compound, heightened by the electron-withdrawing nitro and nitrile groups, makes it a candidate for nucleophilic aromatic substitution reactions. This reactivity could be exploited for the derivatization of analytes containing nucleophilic functional groups, such as amines, thiols, or hydroxyls. The introduction of the nitroaromatic moiety can serve as a potent chromophore, enabling or enhancing detection by UV-Visible spectrophotometry.
Table 1: Potential Derivatization Reactions with this compound
| Analyte Functional Group | Potential Reaction Type | Resulting Linkage | Enhanced Detection Method |
| Primary/Secondary Amine | Nucleophilic Aromatic Substitution | Amine | UV-Visible, Electrochemical |
| Thiol | Nucleophilic Aromatic Substitution | Thioether | UV-Visible, Electrochemical |
| Hydroxyl | Nucleophilic Aromatic Substitution | Ether | UV-Visible |
This table presents hypothetical applications based on the chemical properties of the compound.
While specific studies employing this compound as a derivatization reagent are not extensively documented, the principle is well-established with analogous compounds. For instance, reagents like 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent) are classic examples used for the derivatization of amino acids and peptides. The presence of the methoxy group in this compound could further modulate the reactivity and solubility of the resulting derivatives, potentially offering advantages in specific chromatographic separations.
The use of internal standards is a cornerstone of accurate quantification in chromatography. An ideal internal standard is a compound that is chemically similar to the analyte but is not naturally present in the sample. It is added in a known concentration to both the sample and calibration standards to correct for variations in sample preparation and instrument response.
Given its unique combination of functional groups, this compound is unlikely to be a naturally occurring compound, making it a suitable candidate for an internal standard in the analysis of other synthetic aromatic compounds. Its expected retention behavior in reversed-phase liquid chromatography would be influenced by the polarity imparted by the nitro, methoxy, and nitrile groups, as well as the fluorine atom. Furthermore, its distinct mass-to-charge ratio would allow for clear differentiation in mass spectrometry-based detection methods.
Table 2: Physicochemical Properties Relevant to Use as an Internal Standard
| Property | Value/Characteristic | Implication for Chromatographic Analysis |
| Molecular Formula | C₈H₅FN₂O₃ | Unique and identifiable mass in mass spectrometry. |
| Molar Mass | 196.14 g/mol | Provides a distinct mass for quantification. |
| Polarity | Moderately Polar | Suitable for reversed-phase and normal-phase chromatography. |
| UV Absorbance | Expected strong absorbance due to nitroaromatic system | Allows for sensitive detection using UV detectors. |
The data in this table is based on the compound's chemical structure and general principles of analytical chemistry.
Environmental Chemistry Research Related to Degradation and Transformation Pathways (excluding ecotoxicity)
Understanding the fate of synthetic chemical compounds in the environment is a critical area of research. Studies on degradation and transformation pathways help in predicting the persistence, mobility, and potential long-term impact of these substances. The research in this area for this compound would focus on its stability and breakdown under various environmental conditions.
Photolytic degradation involves the breakdown of a chemical compound by light, particularly ultraviolet radiation from the sun. The nitroaromatic structure of this compound suggests that it would absorb light in the UV-Vis spectrum, making it susceptible to photolysis.
Research in this area would involve irradiating aqueous solutions of the compound with simulated sunlight or specific UV wavelengths and monitoring its concentration over time. The identification of degradation products would be crucial to elucidating the transformation pathway. Potential photolytic reactions could include the reduction of the nitro group, hydroxylation of the aromatic ring, or cleavage of the methoxy group. The fluorine-carbon bond is generally strong and may exhibit greater resistance to cleavage compared to other substituents.
Table 3: Predicted Stability of this compound in Environmental Media
| Environmental Medium | Dominant Degradation Pathway | Influencing Factors | Predicted Stability |
| Surface Water (sunlit) | Photolysis | Light intensity, pH, presence of photosensitizers | Moderate to Low |
| Groundwater (dark) | Hydrolysis, Microbial Degradation | pH, microbial population | High (slow degradation) |
| Soil | Microbial Degradation, Sorption | Organic matter content, microbial activity, pH | Variable, dependent on soil properties |
This table provides a predictive overview based on the chemical structure and known behavior of similar compounds in the environment.
Studies on the degradation in soil would also consider the role of microbial communities. Some microorganisms have evolved enzymatic pathways to degrade nitroaromatic compounds, often initiating the process by reducing the nitro group. The presence of the fluorine and methoxy groups could significantly impact the biodegradability of this compound, potentially making it more recalcitrant compared to simpler nitroaromatics.
Future Directions and Emerging Research Avenues for 5 Fluoro 3 Methoxy 2 Nitrobenzonitrile
Exploration of Unconventional Synthetic Methodologies
The synthesis of polysubstituted aromatic compounds often presents challenges in achieving the desired regioselectivity. Future research could focus on developing novel, efficient, and unconventional methods for the synthesis of 5-Fluoro-3-methoxy-2-nitrobenzonitrile. Current trends in organic synthesis suggest several promising directions. researchgate.net
One area of exploration could be late-stage functionalization, where the key substituents are introduced in the final steps of a synthetic sequence. This approach can be particularly useful for accessing complex molecules that are difficult to prepare using traditional methods. nih.gov For instance, developing a C-H activation methodology to introduce the nitro or fluoro group directly onto a pre-existing 3-methoxybenzonitrile (B145857) scaffold would be a significant advancement.
Another promising avenue is the use of flow chemistry. Continuous flow reactors can offer improved control over reaction parameters, enhanced safety for hazardous reactions (such as nitration), and the potential for higher yields and purity. The application of flow chemistry to the synthesis of nitroaromatic compounds is an area of growing interest. researchgate.net
The table below outlines potential unconventional synthetic approaches that could be explored for the synthesis of this compound.
| Synthetic Approach | Potential Advantages | Key Challenges |
| Late-stage C-H Fluorination | Atom economy, access to novel analogues | Regioselectivity, harsh reaction conditions |
| Late-stage C-H Nitration | Potentially shorter synthetic routes | Control of selectivity, safety concerns with nitrating agents |
| Flow Chemistry Synthesis | Improved safety, scalability, and reproducibility | Initial setup costs, optimization of flow parameters |
| Biocatalytic Synthesis | High selectivity, environmentally friendly | Enzyme stability and availability |
Discovery of Novel Reactivity Patterns and Unprecedented Mechanistic Insights
The unique electronic nature of this compound, arising from the competing effects of its substituents, suggests that it may exhibit novel reactivity. The fluorine and nitro groups are strongly electron-withdrawing, activating the aromatic ring for nucleophilic aromatic substitution (SNAr). Conversely, the methoxy (B1213986) group is electron-donating. The interplay between these groups could lead to unexpected regioselectivity in SNAr reactions.
Future research could systematically investigate the reactivity of this compound with a variety of nucleophiles. This could lead to the discovery of new synthetic transformations and provide deeper mechanistic insights into the factors governing reactivity in polysubstituted aromatic systems. Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to predict and rationalize the observed reactivity. acs.org
Furthermore, the nitro group can be reduced to an amino group, which can then participate in a wide range of subsequent reactions, such as diazotization or condensation reactions. The nitrile group is also a versatile functional handle that can be hydrolyzed to a carboxylic acid or reduced to an amine. The selective transformation of one functional group in the presence of others will be a key area of investigation.
Integration into Advanced Functional Systems and Nanomaterials
The distinct electronic and structural features of this compound make it a promising building block for advanced functional materials. The incorporation of fluorine can enhance properties such as thermal stability and lipophilicity, which are desirable in materials science and medicinal chemistry. researchgate.net
One potential application is in the development of novel organic electronic materials. The electron-deficient nature of the aromatic ring could be exploited in the design of n-type organic semiconductors. Furthermore, the nitrile group can be used to anchor the molecule to surfaces or to coordinate with metal ions, enabling the construction of metal-organic frameworks (MOFs) with tailored properties. frontiersin.org
The integration of fluorinated aromatic compounds into nanomaterials is another burgeoning field of research. mdpi.com this compound could be incorporated into polymers or nanoparticles to create materials with unique optical, electronic, or sensing properties. For instance, the nitroaromatic moiety could act as a fluorescent quencher, making it a candidate for use in chemical sensors.
Development of Predictive Models for Structure-Reactivity Relationships (excluding biological activity)
The systematic study of the reactivity of this compound and its derivatives would generate valuable data for the development of predictive models for structure-reactivity relationships. Quantitative Structure-Property Relationship (QSPR) models could be developed to correlate the structural features of these molecules with their chemical reactivity, such as their susceptibility to nucleophilic attack or their reduction potentials.
These models would be invaluable for the rational design of new molecules with specific desired properties, accelerating the discovery of new materials and synthetic building blocks. The development of such predictive tools is a key trend in modern organic chemistry. researchgate.net
Opportunities in Sustainable and Green Chemical Manufacturing Processes
Future research on this compound should also focus on developing sustainable and green manufacturing processes. This aligns with the broader trend in the chemical industry towards more environmentally friendly practices. dovepress.com
This could involve the use of greener solvents, catalysts, and reagents. For example, exploring nitration reactions that avoid the use of mixed nitric and sulfuric acids would be a significant step towards a more sustainable process. nih.gov The use of catalytic methods, rather than stoichiometric reagents, would also improve the atom economy of the synthesis.
The development of biocatalytic methods for the synthesis or modification of this compound would be a particularly attractive green chemistry approach. Enzymes can offer high selectivity and operate under mild conditions, reducing energy consumption and waste generation.
The table below summarizes potential green chemistry approaches for the synthesis and use of this compound.
| Green Chemistry Principle | Application to this compound |
| Waste Prevention | Development of high-yield, selective synthetic routes |
| Atom Economy | Use of catalytic methods for functional group transformations |
| Less Hazardous Chemical Syntheses | Avoidance of toxic reagents and solvents, such as traditional nitrating agents |
| Design for Energy Efficiency | Use of reactions that proceed at ambient temperature and pressure |
| Use of Renewable Feedstocks | Exploration of bio-based starting materials |
| Catalysis | Application of heterogeneous or biocatalysts for improved recyclability and selectivity |
Identification of Key Research Gaps and Unanswered Questions in this compound Chemistry
Given the limited specific research on this compound, there are numerous research gaps and unanswered questions that need to be addressed. A primary research gap is the lack of a comprehensive study of its fundamental chemical reactivity.
Key unanswered questions include:
What is the most efficient and selective method for the synthesis of this compound?
What is the precise influence of the interplay between the fluoro, methoxy, and nitro groups on the regioselectivity of nucleophilic aromatic substitution reactions?
Can the functional groups of this compound be selectively transformed in the presence of each other?
What are the photophysical properties of this compound and its derivatives?
What are the potential applications of this compound as a building block in materials science?
Addressing these questions through systematic experimental and computational studies will be crucial for unlocking the full potential of this compound in both fundamental and applied chemistry.
Q & A
Q. What are the key synthetic routes for 5-Fluoro-3-methoxy-2-nitrobenzonitrile, and how do functional group positioning influence reaction outcomes?
- Methodological Answer : Synthesis typically involves sequential functionalization of a benzonitrile core. For example:
Nitration : Introduce the nitro group at position 2 using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
Methoxylation : Substitute a halogen (e.g., Cl) at position 3 with methoxy via nucleophilic aromatic substitution (NaOMe in DMF, 80–100°C).
Fluorination : Direct fluorination at position 5 using KF or Selectfluor in polar aprotic solvents (e.g., acetonitrile).
Positional isomerism (e.g., 3-fluoro vs. 5-fluoro) significantly impacts reactivity due to electronic effects of substituents. For example, the nitro group at position 2 directs electrophiles to specific positions .
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from its structural analogs?
- Methodological Answer :
- ¹⁹F NMR : Distinct chemical shifts for fluorine at position 5 (δ ≈ -110 to -120 ppm) compared to other positions.
- ¹H NMR : Methoxy protons appear as a singlet (δ 3.8–4.0 ppm), while aromatic protons show splitting patterns dictated by nitro and fluorine substituents.
- IR : Strong absorption bands for nitrile (≈2230 cm⁻¹), nitro (≈1530/1350 cm⁻¹), and methoxy (≈1250 cm⁻¹).
- MS : Molecular ion peak at m/z 196.14 (C₈H₅FN₂O₃) with fragmentation patterns reflecting loss of NO₂ or OCH₃ groups .
Q. What are the dominant reactivity patterns of the nitro, methoxy, and nitrile groups in this compound?
- Methodological Answer :
- Nitro Group : Reducible to NH₂ using H₂/Pd-C (2 atm, ethanol, 50°C) or SnCl₂/HCl.
- Methoxy Group : Susceptible to demethylation with BBr₃ (CH₂Cl₂, -20°C) or substitution under strong bases (e.g., NaNH₂).
- Nitrile Group : Hydrolyzed to carboxylic acid (H₂SO₄/H₂O, reflux) or converted to tetrazole via [3+2] cycloaddition with NaN₃.
Competing reactions require careful optimization (e.g., selective nitro reduction without affecting nitrile) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield in the reduction of the nitro group to an amine?
- Methodological Answer :
- Catalyst Screening : Test Pd/C, Raney Ni, or Fe/AcOH for efficiency. Pd/C (5% wt) in ethanol at 50°C typically achieves >80% yield.
- Solvent Effects : Polar aprotic solvents (e.g., THF) may slow hydrogenation; ethanol balances solubility and reactivity.
- Additives : NH₄OAc (1 equiv) minimizes side reactions (e.g., over-reduction).
Monitor progress via TLC (Rf shift from 0.6 to 0.2 in ethyl acetate/hexane) .
Q. What computational methods (e.g., DFT) predict regioselectivity in electrophilic substitution reactions of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to map electrostatic potential surfaces.
- Directing Effects : The nitro group (-I effect) deactivates the ring, while methoxy (+M effect) activates position 4. Fluorine (-I) further polarizes the π-system.
Predicted reactivity: Electrophiles (e.g., NO⁺) favor position 4 > 6 > para to fluorine. Validate with experimental nitration/halogenation studies .
Q. How should researchers address contradictions in reported reactivity of the nitrile group under basic conditions?
- Methodological Answer : Conflicting data (e.g., hydrolysis vs. stability) arise from solvent/base selection:
- Non-Aqueous Systems : NaOMe in DMF leaves nitrile intact (used in methoxy substitution).
- Aqueous Alkaline Conditions : NaOH (10%, reflux) hydrolyzes nitrile to carboxylate.
Control pH, solvent polarity, and temperature to isolate desired pathways. Confirm intermediates via IR (loss of CN peak) .
Q. What strategies enable multi-step synthesis of derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Step 1 : Reduce nitro to amine (H₂/Pd-C) for amide coupling (e.g., with acyl chlorides).
- Step 2 : Functionalize methoxy via demethylation (BBr₃) to hydroxyl, then alkylate (R-X/K₂CO₃).
- Step 3 : Modify nitrile to tetrazole (NaN₃, ZnBr₂) for bioactivity screening.
Use orthogonal protecting groups (e.g., Boc for amines) to ensure stepwise reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
